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molecular formula C10H24O3Si2 B8571009 (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No. B8571009
M. Wt: 248.47 g/mol
InChI Key: ICYXLXKMZOOGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853453

Procedure details

An example of the synthesis of compound (5) is described in the following. 1,1,3,3-Tetramethyldisiloxane (17.5 g, 130 mmoles) is heated to the refluxing temperature and 1 mL of a 1 weight percent solution of hexachloroplatinic acid in diethylene glycol diethyl ether is added. Allyl glycidyl ether (11.4 g (100 mmoles) is added dropwise. At the same time, the temperature rises to 95° C. The reaction mixture is stirred for 2 hours at 120° C. and then fractionated with the help of a packed column. At 73° C. and 0.65 hPa, 1-(6,7-epoxy-4-oxaheptyl)-1,1,3,3-tetramethyldisiloxane (monoaddition compound) is obtained as a clear liquid.
[Compound]
Name
compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:7])[O:3][SiH:4]([CH3:6])[CH3:5].[CH2:8]([O:12][CH2:13][CH:14]=[CH2:15])[CH:9]1[O:11][CH2:10]1>C(OCCOCCOCC)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:11]1[CH2:10][CH:9]1[CH2:8][O:12][CH2:13][CH2:14][CH2:15][Si:2]([CH3:7])([CH3:1])[O:3][SiH:4]([CH3:6])[CH3:5] |f:3.4.5|

Inputs

Step One
Name
compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
C[SiH](O[SiH](C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCCOCCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
rises to 95° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(COCCC[Si](O[SiH](C)C)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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